molecular formula C34H38N2O3 B11652952 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11652952
M. Wt: 522.7 g/mol
InChI Key: OTKXGLFDIDVGKX-UHFFFAOYSA-N
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Description

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, hydroxyphenyl, and phenylcarbonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, starting with the preparation of key intermediates. One common approach is the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate amines and carbonyl compounds under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group may act as an antioxidant by scavenging free radicals, while the carbonyl group may interact with specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Shares the hydroxyphenyl and tert-butyl groups but lacks the diazepinone structure.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains similar functional groups but differs in its overall structure and properties.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another related compound with similar antioxidant properties.

Uniqueness

11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C34H38N2O3

Molecular Weight

522.7 g/mol

IUPAC Name

2-benzoyl-6-(3,5-ditert-butyl-4-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38N2O3/c1-33(2,3)23-17-22(18-24(32(23)39)34(4,5)6)30-29-26(13-10-14-28(29)37)35-27-19-21(15-16-25(27)36-30)31(38)20-11-8-7-9-12-20/h7-9,11-12,15-19,30,35-36,39H,10,13-14H2,1-6H3

InChI Key

OTKXGLFDIDVGKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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